molecular formula C12H15BrO3 B1604339 tert-Butyl 4-bromo-3-methoxybenzoate CAS No. 247186-51-2

tert-Butyl 4-bromo-3-methoxybenzoate

Cat. No. B1604339
Key on ui cas rn: 247186-51-2
M. Wt: 287.15 g/mol
InChI Key: QVCCBRWZXNOFCC-UHFFFAOYSA-N
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Patent
US09181273B2

Procedure details

To MgSO4 (4.8 g, 1.8 mL, 40 mmol) in DCM (40 mL) was added H2SO4 (1.0 g, 533 μL, 10 mmol) at 0° C. and the reaction mixture was allowed to stir for 30 minutes. 4-Bromo-3-methoxy-benzoic acid (2.3 g, 10 mmol) was added followed by 2-methylpropan-2-ol (3.7 g, 4.8 mL, 50 mmol). The reaction mixture was allowed to stir at room temperature for 16 hours. MgSO4 was removed by filtration and 1N NaOH solution was added until pH 9 was achieved. The layers were separated and the organic layer was dried over sodium sulfate, filtered and concentrated in vacuo to yield tert-butyl 4-bromo-3-methoxy-benzoate (0.4 g, 14%).
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
533 μL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]S([O-])(=O)=O.[Mg+2].OS(O)(=O)=O.[Br:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]([OH:19])=[O:18])=[CH:15][C:14]=1[O:22][CH3:23].[CH3:24][C:25](O)([CH3:27])[CH3:26]>C(Cl)Cl>[Br:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]([O:19][C:25]([CH3:27])([CH3:26])[CH3:24])=[O:18])=[CH:15][C:14]=1[O:22][CH3:23] |f:0.1|

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
533 μL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)OC
Step Three
Name
Quantity
4.8 mL
Type
reactant
Smiles
CC(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
MgSO4 was removed by filtration and 1N NaOH solution
ADDITION
Type
ADDITION
Details
was added until pH 9
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)OC(C)(C)C)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 13.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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